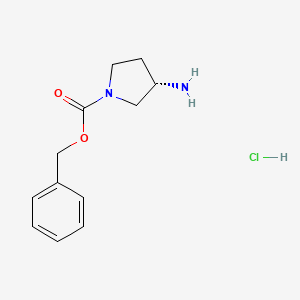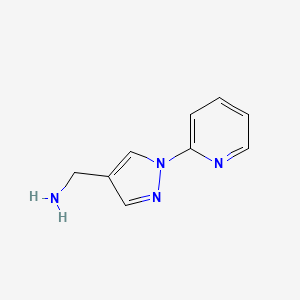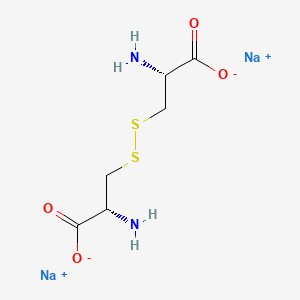
L-Cystine disodium salt
Overview
Description
L-Cystine disodium salt is a useful research compound. Its molecular formula is C6H10N2Na2O4S2 and its molecular weight is 284.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
L-Cystine disodium salt, also known as (H-Cys-OH)2.2Na, primarily targets the cellular redox system . It is a crucial component in various cellular factors and plays a significant role in the cysteine/cystine shuttle system . This system is essential for maintaining the redox homeostasis within cells .
Mode of Action
This compound interacts with its targets through redox reactions . It is synthesized from methionine and contributes to various cellular functions, producing important molecules like glutathione . L-Cystine can be imported back to the cytoplasm by the membrane transporter FliY-YecSC to regenerate L-Cysteine for its continuous recycling without de novo L-Cysteine biosynthesis .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the biosynthesis of glutathione , the main mediator of intracellular redox homeostasis . It also participates in the formation of disulfide bridges for protein folding and stabilization . Furthermore, it is a part of the cysteine/cystine shuttle system , which plays a unique function in antioxidative processes .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) . It is known that L-Cystine has a low solubility and can precipitate at concentrations higher than 1 mM . Its solubility can be improved in aqueous solutions with ph < 2 or ph > 81 . The compound’s bioavailability is influenced by these ADME properties.
Result of Action
The action of this compound results in reduced oxidative stress within cells . By participating in redox reactions, it helps maintain the balance between oxidation and reduction processes in the cell . It also contributes to the stability of proteins by forming disulfide bridges .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the presence of trace elements such as copper and iron in cell culture media can affect the solubility of L-Cystine . Moreover, the pH of the environment significantly impacts the solubility and hence the bioavailability of L-Cystine . Therefore, careful control of the environmental conditions is crucial for optimizing the action of this compound.
Biochemical Analysis
Biochemical Properties
L-Cystine disodium salt is involved in several biochemical reactions. It interacts with thiol groups on proteins, leading to the formation of disulfide bridges. These interactions are vital for the structural integrity and function of many proteins. This compound also participates in the formation of disulfide bonds within and between proteins, contributing to their stability . Additionally, it plays a role in maintaining the redox potential of the cellular environment, which is crucial for the proper folding and stability of proteins .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by modulating the redox state of the cells, which can impact cell signaling pathways, gene expression, and cellular metabolism . In cell culture systems, this compound is used to investigate the impact of oxidative stress on cellular processes . It can also affect the solubility and performance of cell culture media, as it is susceptible to oxidation and can form complexes with metals such as copper .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It interacts with thiol groups on proteins, leading to the formation of disulfide bridges, which are important for protein stability and function . Additionally, this compound can modulate the redox state of the cellular environment, influencing enzyme activity and gene expression . This compound also plays a role in the formation of disulfide bonds within and between proteins, contributing to their structural integrity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. This compound is susceptible to oxidation, which can affect its performance and stability in cell culture media . Over time, the compound can be further oxidized, leading to changes in its effects on cellular processes . Additionally, the redox state of the cellular environment can influence the stability and activity of this compound .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that excess dietary L-Cystine can have toxic effects, particularly in certain species such as chicks . High doses of this compound can lead to adverse effects, including growth depression and mortality in some animal models . The compound can also support animal growth when provided in appropriate amounts, highlighting the importance of dosage in determining its effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It plays a crucial role in the biosynthesis of sulfur-containing compounds such as L-methionine, thiamine, biotin, and coenzymes A . The compound is also required for the formation of Fe/S clusters, which are essential for the catalytic activity of certain enzymes . Additionally, this compound participates in the regulation of cellular redox reactions and the maintenance of the redox potential of the cellular environment .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Cysteine and cystine enter cells by different transporters, which helps specific cells control how they utilize these compounds . The transport and distribution of this compound can influence its localization and accumulation within cells, affecting its activity and function . Additionally, the compound can form complexes with metals such as copper, which can impact its solubility and availability for cellular processes .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can influence its interactions with biomolecules and its role in cellular processes . Additionally, the redox state of the cellular environment can impact the subcellular localization and activity of this compound .
Properties
IUPAC Name |
disodium;2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S2.2Na/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVPMKWGXOOSKL-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)SSCC(C(=O)[O-])N.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2Na2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64704-23-0 | |
| Record name | Cystine disodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064704230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium L-cystinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


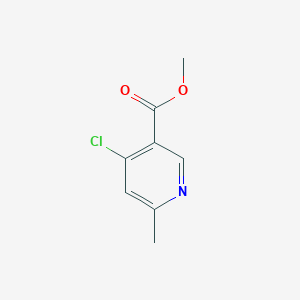
![2-Azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1357890.png)
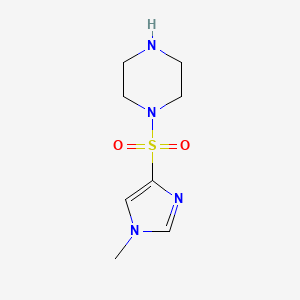
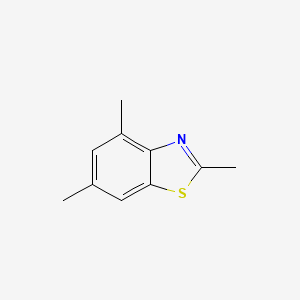
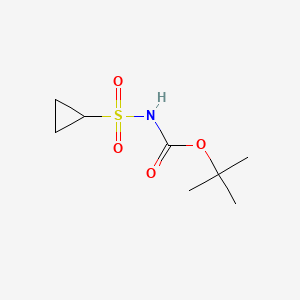
![Methyl 8-hydroxy-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B1357905.png)
![4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1357910.png)
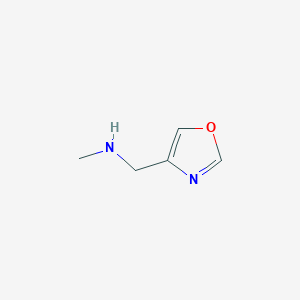
![2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B1357913.png)
